Caminoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

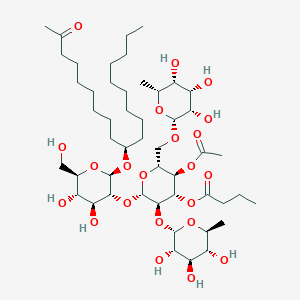

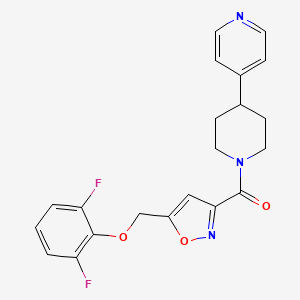

Caminoside A is a glycolipid with an unusual non-glycerol aglycone, 10-hydroxynonadecan-2-one that is glycosylated at the C10 hydroxy group by a branched tetrasaccharide residue. It is isolated from the marine sponge Caminus sphaeroconia and exhibits potent activity as an inhibitor of a type III bacterial secretory system. It has a role as a metabolite and an antibacterial agent. It is a glycolipid, a butyrate ester, an acetate ester, a beta-D-glucoside, a tetrasaccharide derivative and a methyl ketone.

Aplicaciones Científicas De Investigación

Antimicrobial Properties and Synthesis

Caminoside A, isolated from the marine sponge Caminus sphaeroconia, has shown significant promise as an antimicrobial agent. Its structure as a tetrasaccharide glycolipid and its synthesis have been a subject of interest in the scientific community. Notably, the first total synthesis of caminoside A was achieved through a complex 57-step process starting from basic sugars and aldehydes (Sun, Han, & Yu, 2005). This synthesis is significant as caminoside A represents the first bacterial type III secretion inhibitor, a mechanism used by pathogenic bacteria for invasion of host cells. Its potential as an antibacterial therapeutic has been underscored by various studies focusing on its isolation and characterisation (Linington et al., 2002).

Potential in Treating Bacterial Pathogenesis

Research into caminoside A has also explored its role in inhibiting the type III secretory pathway of bacterial pathogenesis, a critical aspect in the development of new therapeutic strategies. For instance, a study involving the total synthesis of caminoside B, another compound from the same family, highlights the significant antimicrobial properties these compounds possess (Zhang et al., 2010). Additionally, investigations into the molecular mechanisms of Salmonella typhi, a pathogen that utilizes type III secretion systems, have shown that caminoside A has a strong binding affinity to Salmonella invasive protein D (SipD), suggesting its potential in developing novel therapies against Salmonella typhi (Samykannu et al., 2017).

Bioassay-Guided Fractionation and Chemical Analysis

Further studies have been conducted on the bioassay-guided fractionation of caminosides, leading to the isolation of caminosides A to D from the marine sponge Caminus sphaeroconia. These studies emphasize the antimicrobial potential of this class of compounds and their structural elucidation through spectroscopic analysis (Linington et al., 2006).

Propiedades

Nombre del producto |

Caminoside A |

|---|---|

Fórmula molecular |

C49H86O22 |

Peso molecular |

1027.2 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5R,6R)-5-acetyloxy-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(10R)-2-oxononadecan-10-yl]oxyoxan-3-yl]oxy-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] butanoate |

InChI |

InChI=1S/C49H86O22/c1-7-9-10-11-12-15-18-22-30(23-19-16-13-14-17-21-26(3)51)66-48-43(39(59)36(56)31(24-50)67-48)70-49-45(71-47-41(61)38(58)35(55)28(5)64-47)44(69-33(53)20-8-2)42(65-29(6)52)32(68-49)25-62-46-40(60)37(57)34(54)27(4)63-46/h27-28,30-32,34-50,54-61H,7-25H2,1-6H3/t27-,28+,30-,31-,32-,34+,35+,36-,37+,38-,39+,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+/m1/s1 |

Clave InChI |

XTQWRNIJLVUYJY-ZFMPSFEPSA-N |

SMILES isomérico |

CCCCCCCCC[C@H](CCCCCCCC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@H]([C@H](O3)C)O)O)O)OC(=O)C)OC(=O)CCC)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O |

SMILES canónico |

CCCCCCCCCC(CCCCCCCC(=O)C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C)O)O)O)OC(=O)C)OC(=O)CCC)OC4C(C(C(C(O4)C)O)O)O |

Sinónimos |

caminoside A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)

![2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-butanone](/img/structure/B1257785.png)

![5-methyl-1-[(2R,5S)-5-[[8-[2-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-2-oxo-4H-1,3,2$l^{5}-benzodioxaphosphinin-8-yl]-2-oxo-4H-1,3,2$l^{5}-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1257790.png)

![(6Z)-5-imino-6-(1H-indol-3-ylmethylene)-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257793.png)